molecular formula C21H17NO2S B15104334 N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15104334
M. Wt: 347.4 g/mol
InChI Key: BZJPUHNELWGLLS-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a naphthalene ring fused with an oxathiine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxathiine ring through cyclization reactions, followed by the introduction of the naphthalene and phenyl groups. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or oxathiine rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer therapy, it may interfere with the signaling pathways that regulate cell growth and proliferation, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features and its diverse range of applications in various scientific fields.

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-naphthalen-1-yl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H17NO2S/c23-21(22-18-12-6-10-15-7-4-5-11-17(15)18)19-20(25-14-13-24-19)16-8-2-1-3-9-16/h1-12H,13-14H2,(H,22,23)

InChI Key

BZJPUHNELWGLLS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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